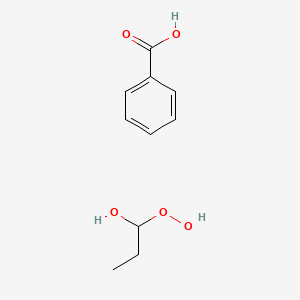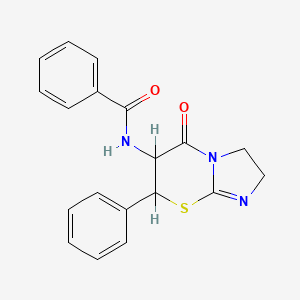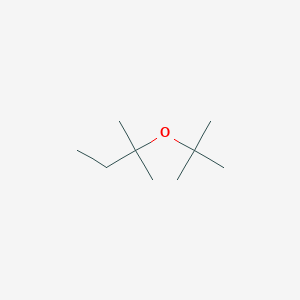
2-tert-Butoxy-2-methylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butoxy-2-methylbutane, also known as methyl tert-pentyl ether, is an organic compound with the molecular formula C6H14O. It is a type of ether, characterized by the presence of an oxygen atom connected to two alkyl groups. This compound is used in various industrial applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-tert-Butoxy-2-methylbutane can be synthesized through the reaction of tert-amyl alcohol with methanol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the acid catalyst facilitating the formation of the ether bond.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where tert-amyl alcohol and methanol are combined with an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from other by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-Butoxy-2-methylbutane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
2-tert-Butoxy-2-methylbutane has several scientific research applications, including:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: It is used in the study of biological processes and as a solvent for extracting biological compounds.
Medicine: It is used in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-tert-Butoxy-2-methylbutane involves its interaction with molecular targets and pathways in chemical reactions. For example, in oxidation reactions, the compound undergoes electron transfer processes that result in the formation of oxidized products. In substitution reactions, the compound undergoes nucleophilic attack, leading to the replacement of specific atoms or groups.
Vergleich Mit ähnlichen Verbindungen
2-tert-Butoxy-2-methylbutane can be compared with other similar compounds, such as:
Methyl tert-butyl ether (MTBE): Both compounds are ethers and have similar chemical properties, but MTBE is more commonly used as a fuel additive.
tert-Amyl methyl ether (TAME): Similar to this compound, TAME is used as a solvent and in fuel formulations.
2-Methoxy-2-methylbutane: This compound has a similar structure but different functional groups, leading to different chemical reactivity and applications.
This compound is unique due to its specific combination of alkyl groups and its use in various industrial and research applications.
Eigenschaften
CAS-Nummer |
138024-37-0 |
|---|---|
Molekularformel |
C9H20O |
Molekulargewicht |
144.25 g/mol |
IUPAC-Name |
2-methyl-2-[(2-methylpropan-2-yl)oxy]butane |
InChI |
InChI=1S/C9H20O/c1-7-9(5,6)10-8(2,3)4/h7H2,1-6H3 |
InChI-Schlüssel |
HSTHNOSSHJYNOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-(2-methylpropyl)-](/img/structure/B14284237.png)
![2-({2-[(Undec-10-enoyl)oxy]propanoyl}oxy)propanoic acid](/img/structure/B14284239.png)
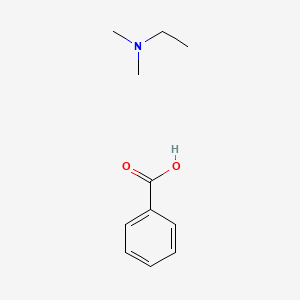
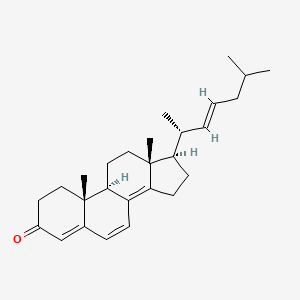
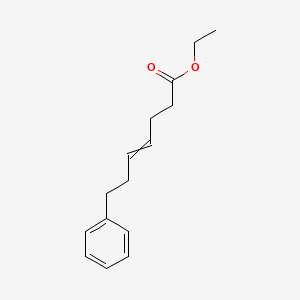
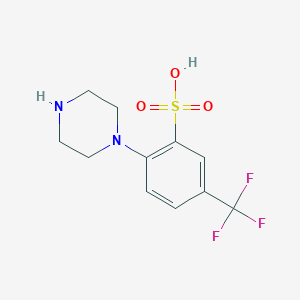
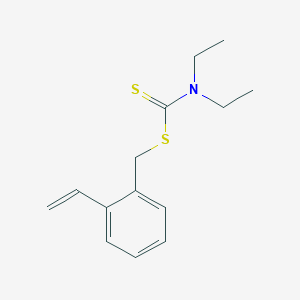

![Dichloro[3-(hex-1-en-1-yl)phenyl]silyl](/img/structure/B14284274.png)
![1,1'-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene)](/img/structure/B14284280.png)
![Cyclopentane, 1,1'-[2-methoxy-1-(methoxymethyl)ethylidene]bis-](/img/structure/B14284290.png)
